molecular formula C18H23P B14442931 Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane CAS No. 76287-37-1

Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane

Cat. No.: B14442931
CAS No.: 76287-37-1
M. Wt: 270.3 g/mol
InChI Key: JJQJPPQFTCZMFU-UHFFFAOYSA-N
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Description

Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane: is an organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to two 3,3-dimethylbut-1-yn-1-yl groups and one phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane typically involves the reaction of a phosphine precursor with 3,3-dimethylbut-1-yne and a phenyl halide. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst to facilitate the formation of carbon-carbon bonds between the alkyne and the halide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.

    Coupling Reactions: Palladium and copper catalysts are commonly used in coupling reactions.

Major Products:

    Oxidation: Phosphine oxide derivatives.

    Substitution: Various substituted phenyl derivatives.

    Coupling Reactions: Complex molecules with extended carbon chains.

Scientific Research Applications

Chemistry: Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its ability to participate in coupling reactions makes it a valuable building block for creating complex molecular structures .

Mechanism of Action

The mechanism of action of Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane largely depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of the metal in catalytic processes. The alkyne groups can participate in π-π interactions and other non-covalent interactions, which can affect the overall reactivity of the compound .

Comparison with Similar Compounds

    Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.

    Bis(2,4,6-trimethylphenyl)phosphane: A similar compound with two 2,4,6-trimethylphenyl groups and one phenyl group attached to the phosphorus atom.

Uniqueness: Bis(3,3-dimethylbut-1-yn-1-yl)(phenyl)phosphane is unique due to the presence of the 3,3-dimethylbut-1-yn-1-yl groups, which provide steric hindrance and electronic effects that can influence its reactivity and stability. This makes it distinct from other phosphane compounds that lack such bulky alkyne groups .

Properties

CAS No.

76287-37-1

Molecular Formula

C18H23P

Molecular Weight

270.3 g/mol

IUPAC Name

bis(3,3-dimethylbut-1-ynyl)-phenylphosphane

InChI

InChI=1S/C18H23P/c1-17(2,3)12-14-19(15-13-18(4,5)6)16-10-8-7-9-11-16/h7-11H,1-6H3

InChI Key

JJQJPPQFTCZMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CP(C#CC(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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